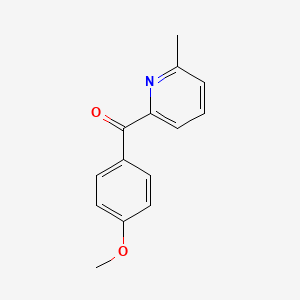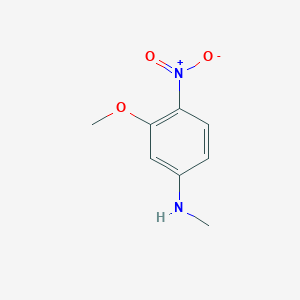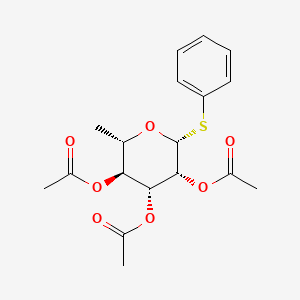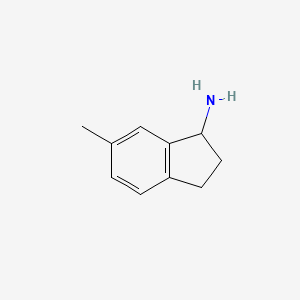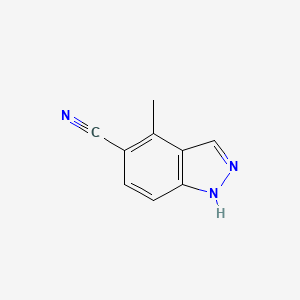
4-methyl-1H-indazole-5-carbonitrile
Descripción general
Descripción
“4-methyl-1H-indazole-5-carbonitrile” is a compound with the molecular formula C9H7N3 . It is a derivative of indazole, which is a heterocyclic compound consisting of a pyrazole ring fused to a benzene ring . Indazole derivatives are important in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of “4-methyl-1H-indazole-5-carbonitrile” consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound contains a methyl group attached to the 4th position and a carbonitrile group attached to the 5th position of the indazole nucleus .
Physical And Chemical Properties Analysis
The molecular weight of “4-methyl-1H-indazole-5-carbonitrile” is 157.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a topological polar surface area of 52.5 Ų .
Aplicaciones Científicas De Investigación
Pyrolysis and Rearrangement Studies
4-Methyl-1H-indazole-5-carbonitrile and related compounds are studied in pyrolysis, leading to the formation of carbon dioxide, acetonitrile, and isocyanoarylamines, which can rearrange to arylcyanamides or indazoles. This research has implications for understanding thermal decomposition and synthesis pathways of complex organic compounds (Reichen & Wentrup, 1976).
Synthesis of Triazole Derivatives
Research on triazole derivatives, including 4-methyl-1H-indazole-5-carbonitrile, focuses on their synthesis and characterization. These studies are significant for developing new compounds with potential applications in various fields such as pharmaceuticals and materials science (Albert, 1973).
Antimicrobial Activity
Novel derivatives of 4-methyl-1H-indazole-5-carbonitrile have been synthesized and evaluated for their antimicrobial properties. This research contributes to the development of new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (Al‐Azmi & Mahmoud, 2020).
Anti-Cancer Potential
Compounds derived from 4-methyl-1H-indazole-5-carbonitrile have been assessed for their anticancer activities. This research is significant in the ongoing search for new and effective cancer treatments (Kachaeva, Pilyo, Zhirnov, & Brovarets, 2018).
Corrosion Inhibition
Studies on pyranopyrazole derivatives, which include 4-methyl-1H-indazole-5-carbonitrile analogs, have explored their effectiveness as corrosion inhibitors for metals. Such research is crucial in industrial applications where metal preservation is key (Yadav, Gope, Kumari, & Yadav, 2016).
Direcciones Futuras
Indazole-containing derivatives, including “4-methyl-1H-indazole-5-carbonitrile”, continue to be an area of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on developing new synthesis methods, exploring their biological activities, and optimizing their properties for potential therapeutic applications .
Propiedades
IUPAC Name |
4-methyl-1H-indazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-6-7(4-10)2-3-9-8(6)5-11-12-9/h2-3,5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFGGTZDIPNTFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=NN2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629068 | |
| Record name | 4-Methyl-1H-indazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-1H-indazole-5-carbonitrile | |
CAS RN |
478837-29-5 | |
| Record name | 4-Methyl-1H-indazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-1H-indazole-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]propanoate hydrochloride](/img/structure/B1359108.png)
